molecular formula C6H2ClN3O2 B1338257 6-Chloro-2-cyano-3-nitropyridine CAS No. 93683-65-9

6-Chloro-2-cyano-3-nitropyridine

Cat. No. B1338257
CAS RN: 93683-65-9
M. Wt: 183.55 g/mol
InChI Key: XVIHGTRTKQZJAC-UHFFFAOYSA-N
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Patent
US08637549B2

Procedure details

6-chloro-3-nitro-pyridine-2-carbonitrile (100 mg, 0.54 mmol) is taken up in EtOH (1 mL), combined with SnCl2 (413 mg, 2.18 mmol) and heated to 90° C. for 3 h. Then the solvent is removed, the residue is taken up in ethyl acetate and first of all washed with NaHCO3 to pH 7, then washed with NaOH (2 M) to pH 8-9. Then the residue is filtered through Celite®, the filtrate is extracted again with ethyl acetate and the combined organic phases are dried on Na2SO4. The solvent is eliminated in vacuo and 3-amino-6-chloro-pyridine-2-carboxylic acid amide is obtained (HPLC-MS: tRet.=0.78 min, MS(M+H)+=172, method LCMSBAS1).
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
413 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([N+:10]([O-])=O)=[CH:4][CH:3]=1.Cl[Sn]Cl.CC[OH:18]>>[NH2:10][C:5]1[C:6]([C:8]([NH2:9])=[O:18])=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C#N)[N+](=O)[O-]
Step Two
Name
Quantity
413 mg
Type
reactant
Smiles
Cl[Sn]Cl
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent is removed
WASH
Type
WASH
Details
first of all washed with NaHCO3 to pH 7
WASH
Type
WASH
Details
washed with NaOH (2 M) to pH 8-9
FILTRATION
Type
FILTRATION
Details
Then the residue is filtered through Celite®
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted again with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the combined organic phases are dried on Na2SO4

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)Cl)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.